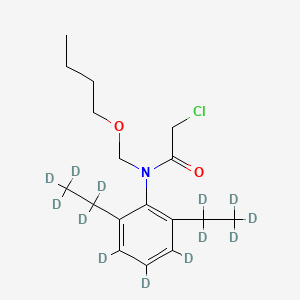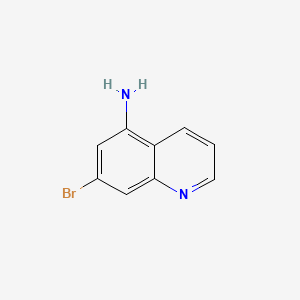
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is an organic compound with the molecular formula C10H12Cl2N2O2 and a molecular weight of 263.12 g/mol . It is a white to off-white solid that is commonly used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate can be synthesized through a multi-step process involving the reaction of 2,6-dichloropyridine with tert-butyl isocyanate. The reaction typically occurs under controlled conditions, such as a specific temperature and solvent environment, to ensure high yield and purity .
Step 1: 2,6-dichloropyridine is reacted with tert-butyl isocyanate in the presence of a base, such as triethylamine, to form the desired carbamate.
Step 2: The reaction mixture is then purified using column chromatography to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2,6-dichloropyridin-3-yl)carbamate
Uniqueness
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEVITBIJFESEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663154 |
Source


|
| Record name | tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501907-61-5 |
Source


|
| Record name | tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)


![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
